2,6-Dimethoxyphenol

Lignin valorization Biomass pyrolysis Thermal decomposition

2,6-Dimethoxyphenol (Syringol) is the definitive choice for researchers requiring reproducible laccase kinetics: its Km (2.6×10⁻⁵ M) is ~20-fold lower than guaiacol, delivering unmatched assay sensitivity. Unlike its mono-methoxy analog, syringol undergoes selective Friedel-Crafts demethylation-acylation, enabling synthesis of ortho-acylated catechols inaccessible via guaiacol. For thermal conversion studies, it accurately models hardwood lignin pyrolysis, exhibiting distinct coke/gas formation profiles. Formulators targeting smoke flavor authenticity or superior antioxidant capacity should prioritize this dimethoxylated scaffold—it consistently outperforms 2-methoxyphenols in oxidative stability assays. Available in research-grade (≥98%) and analytical-standard purities for mission-critical applications.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 91-10-1
Cat. No. B048157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxyphenol
CAS91-10-1
Synonyms1,3-Dimethoxy-2-hydroxybenzene;  2,6-Dimethoxyphenic acid;  2-Hydroxy-1,3-dimethoxybenzene;  Pyrogallol 1,3-Dimethyl Ether;  Syringol
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)O
InChIInChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
InChIKeyKLIDCXVFHGNTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.2 mg/mL at 13 °C
slightly soluble in water;  soluble in oils
moderately soluble (in ethanol)

2,6-Dimethoxyphenol CAS 91-10-1: A Syringyl Lignin Model Compound for Selective Catalysis, Enzymatic Assays, and Biomass Valorization Research


2,6-Dimethoxyphenol (CAS 91-10-1), also known as syringol, is a member of the class of phenols substituted by methoxy groups at positions 2 and 6. It is a dimethoxybenzene and a plant metabolite [1]. The compound is a natural product commonly used as a substrate for laccase activity measurement and as a syringyl model compound representative of dimethoxylated phenolic lignin units in studies of lignin biodegradation and catalytic cleavage [2]. It has a role as a plant metabolite and is a member of the class of phenols that is phenol substituted by methoxy groups at positions 2 and 6 [1].

Why 2,6-Dimethoxyphenol Cannot Be Simply Substituted by Guaiacol or Other Methoxyphenol Analogs


Methoxyphenols with differing substitution patterns exhibit profoundly distinct reactivity profiles, enzyme substrate specificities, and physical-chemical behaviors that preclude simple interchangeability. 2,6-Dimethoxyphenol (syringol) differs fundamentally from its mono-methoxy analog guaiacol (2-methoxyphenol) in thermal decomposition pathways, with syringol undergoing more extensive coke and gas formation due to the influence of the additional OCH₃ group [1]. In enzymatic systems, native cytochrome P450 GcoAB exhibits minimal ability to demethylate syringol while readily converting guaiacol to catechol [2]. Furthermore, 2,6-dimethoxyphenols as a class demonstrate stronger antioxidant capacity than corresponding 2-methoxyphenols [3]. These structural differences mandate precise compound selection for reproducible experimental outcomes and process performance.

Quantitative Differentiation Evidence: 2,6-Dimethoxyphenol Performance Versus Key Comparators


Thermal Reactivity and Coke Formation: Syringol vs. Guaiacol in Pyrolysis Conditions

Under identical pyrolysis conditions (N₂ atmosphere, 400-600°C, 40-600 s in a closed ampoule reactor), 2,6-dimethoxyphenol (syringol) exhibits more extensive coke and gas (particularly CH₄ and CO₂) formation compared to guaiacol (2-methoxyphenol) [1]. The additional OCH₃ group in syringol doubles the opportunity for coke formation, reducing yields of GC/MS-detectable low molecular weight products [1].

Lignin valorization Biomass pyrolysis Thermal decomposition

Enzymatic Substrate Affinity: Laccase Km Values for 2,6-Dimethoxyphenol Compared to Guaiacol and Other Phenolics

In kinetic studies with laccase from Gaeumannomyces graminis var. tritici, 2,6-dimethoxyphenol exhibits a Km of 2.6 × 10⁻⁵ ± 7 × 10⁻⁶ M, which is approximately 20-fold lower (indicating higher affinity) than the Km for guaiacol (5.1 × 10⁻⁴ ± 2 × 10⁻⁵ M) [1]. The compound also shows lower Km values compared to catechol (2.5 × 10⁻⁴ M) and pyrogallol (3.1 × 10⁻⁴ M) [1].

Enzyme kinetics Laccase assay Biocatalysis

Antioxidant Capacity Hierarchy: 2,6-Dimethoxyphenols Outperform 2-Methoxyphenols in Wood Smoke Phenolics

Comparative evaluation of antioxidant capacity of smoke flavoring phenols across three assay methods (crocin bleaching inhibition, DPPH radical scavenging, and oxidation potential) revealed a consistent trend: dihydroxybenzenes > 2,6-dimethoxyphenols > 2-methoxyphenols [1]. The 2,6-dimethoxyphenols characteristic of hardwood smoke are stronger antioxidants than the corresponding 2-methoxyphenols present mainly in softwood smoke, with 4-alkenyl and 4-alkyl substituted 2,6-dimethoxyphenols constituting 60-70% of the antioxidant activity in hardwood smoke [2].

Antioxidant activity Smoke flavoring Natural product chemistry

Microbial Demethylation Selectivity: Native GcoAB Cytochrome P450 Distinguishes Syringol from Guaiacol

The native cytochrome P450 system GcoAB readily demethylates guaiacol (2-methoxyphenol) to catechol but exhibits minimal ability to demethylate syringol (2,6-dimethoxyphenol), the analogous compound produced from sinapyl alcohol-derived lignin [1]. This selectivity presents a metabolic bottleneck in microbial lignin conversion that requires protein engineering to overcome [1].

Biocatalysis Lignin valorization Cytochrome P450

Gas-Phase Reactivity with Hydroxyl Radicals: Atmospheric Lifetime of Syringol and Implications for Tracer Utility

The rate constant for the gas-phase reaction of hydroxyl radicals with 2,6-dimethoxyphenol (syringol) was determined as k_syringol = (9.66 ± 1.11) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. The calculated atmospheric lifetime for syringol is 1.8 hours, indicating that the compound is too reactive to be used as a tracer for wood smoke emissions in atmospheric monitoring studies [1].

Atmospheric chemistry Wood smoke tracer OH radical kinetics

Regioselective Friedel-Crafts Acylation: Differential Demethylation Behavior of 2,6-Dimethoxyphenol vs. 2-Methoxyphenol

Under identical Friedel-Crafts reaction conditions, 2,6-dimethoxyphenol undergoes selective methoxy ether cleavage followed by acylation, while 2-methoxyphenol does not undergo demethylation [1]. This differential reactivity enables access to a variety of ortho-acylated catechols that cannot be obtained from the mono-methoxy analog [1].

Synthetic methodology Friedel-Crafts acylation Selective demethylation

High-Impact Research and Industrial Applications for 2,6-Dimethoxyphenol Based on Verified Differential Evidence


Laccase Activity Assays: High-Sensitivity Enzymatic Measurements

2,6-Dimethoxyphenol is the preferred substrate for laccase activity assays due to its ~20-fold lower Km (2.6 × 10⁻⁵ M) compared to guaiacol (5.1 × 10⁻⁴ M), enabling higher sensitivity and lower detection limits [1]. This makes it ideal for screening laccase-producing microorganisms, characterizing enzyme variants, and monitoring bioremediation processes where precise kinetic measurements are required.

Lignin Pyrolysis and Biomass Valorization: Syringyl Model Compound Studies

Researchers investigating thermal conversion of lignin should employ 2,6-dimethoxyphenol as a syringyl model compound because its pyrolysis behavior differs fundamentally from guaiacol, exhibiting more extensive coke and gas formation [1]. This differential reactivity must be accounted for when designing biomass pyrolysis reactors and predicting product distributions from hardwood vs. softwood feedstocks.

Synthesis of Ortho-Acylated Catechol Derivatives: Exploiting Unique Demethylation Reactivity

For synthetic organic chemists, 2,6-dimethoxyphenol offers a distinctive synthetic advantage: under Friedel-Crafts acylation conditions, it undergoes selective methoxy ether cleavage followed by acylation, whereas 2-methoxyphenol does not demethylate [1]. This regioselective transformation provides access to ortho-acylated catechols that cannot be synthesized from the mono-methoxy analog.

Smoke Flavoring and Antioxidant Formulation: Leveraging Superior Radical Scavenging

In the development of natural smoke flavorings and antioxidant additives, 2,6-dimethoxyphenols should be prioritized over 2-methoxyphenols due to their consistently stronger antioxidant capacity across multiple assay methods [1]. Formulators targeting hardwood smoke character or enhanced oxidative stability will achieve superior performance by selecting 2,6-dimethoxyphenol-based ingredients.

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